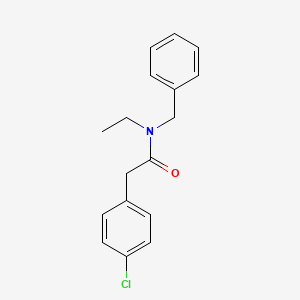

N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

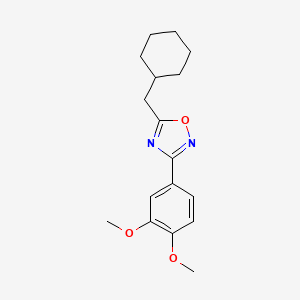

N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures to numb the area of application. It is a white crystalline powder that is slightly soluble in water and highly soluble in alcohol and ether. Benzocaine is also used in various over-the-counter products such as throat lozenges, cough drops, and topical creams for pain relief.

Mechanism of Action

Benzocaine works by blocking the transmission of nerve impulses from the site of application to the brain. It does this by inhibiting the function of voltage-gated sodium channels in nerve cells, which are responsible for the propagation of action potentials. This results in the temporary loss of sensation in the area of application.

Biochemical and Physiological Effects:

Benzocaine has been shown to have minimal systemic absorption when used in recommended doses. However, in rare cases, it can cause allergic reactions and methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively. Benzocaine has also been shown to have a mild vasodilatory effect, which can increase blood flow to the area of application.

Advantages and Limitations for Lab Experiments

Benzocaine is commonly used in laboratory experiments as a local anesthetic to reduce pain and discomfort in animals. Its low toxicity and high solubility make it a convenient choice for researchers. However, its use can also introduce confounding variables in certain experiments, such as those involving pain perception.

Future Directions

There are several areas of future research for N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide. One potential avenue is the development of more effective and targeted local anesthetics that can be used in specific tissues or organs. Additionally, N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide's potential as an antimicrobial agent could be further explored, particularly in the context of drug-resistant infections. Finally, the mechanisms underlying N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide's vasodilatory effects could be investigated to determine their potential therapeutic applications.

Conclusion:

Benzocaine is a widely used local anesthetic with a variety of potential applications in medicine and research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Future research directions for N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide include the development of more targeted local anesthetics, exploration of its antimicrobial properties, and investigation of its vasodilatory effects.

Synthesis Methods

The synthesis of N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide involves the reaction of p-aminobenzoic acid with ethanol and hydrochloric acid to form ethyl p-aminobenzoate. This intermediate is then reacted with benzyl chloride and sodium ethoxide to form N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide.

Scientific Research Applications

Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating various skin conditions such as eczema and psoriasis. Additionally, N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide has been studied for its role in inhibiting the growth of certain bacteria and fungi.

properties

IUPAC Name |

N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)12-14-8-10-16(18)11-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLKYJJWOOAZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-chlorophenyl)-N-ethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)

![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)